Cyclohexanol, 2-fluoro-, (1R,2S)-
Description
IUPAC Nomenclature and Molecular Descriptors
The systematic IUPAC name for this compound is (1R,2S)-2-fluorocyclohexan-1-ol , reflecting its stereochemical configuration at carbons 1 and 2. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₁₁FO | |
| Molecular weight | 118.15 g/mol | |
| SMILES notation | C1CCC@@HF | |
| InChIKey | LMYKFDDTPIOYQV-NTSWFWBYSA-N | |
| Topological polar surface area | 20.2 Ų |
The compound’s stereodescriptors adhere to the Cahn-Ingold-Prelog priority rules, with the hydroxyl group at position 1 (R-configuration) and fluorine at position 2 (S-configuration). Its XLogP3 value of 1.2 indicates moderate lipophilicity, influenced by fluorine’s electronegativity and the hydroxyl group’s polarity.
Comparative Analysis of Cis-Trans Stereoisomerism
The cis-trans stereoisomerism of 2-fluorocyclohexanol arises from the relative orientations of the hydroxyl and fluorine substituents. Key distinctions between the (1R,2S) isomer and its diastereomers include:
Nuclear magnetic resonance (NMR) studies reveal that the (1R,2S)-isomer adopts a diaxial conformation in nonpolar solvents, with a free energy difference (ΔG) of 1.5 kcal/mol between axial-axial and equatorial-equatorial forms. In contrast, the (1R,2R)-isomer exhibits a ΔG of 0.4 kcal/mol favoring the equatorial-equatorial conformation due to reduced steric strain. Hydrogen bonding between the hydroxyl proton and fluorine in the equatorial-equatorial conformer contributes to this stabilization.
X-ray Crystallographic Studies and Absolute Configuration Determination
While direct X-ray crystallographic data for (1R,2S)-2-fluorocyclohexanol remains unreported, its absolute configuration has been inferred through:
- Vibrational circular dichroism (VCD) : Matches theoretical spectra computed at the 6-31G*(MP2) level.
- NMR-derived coupling constants : Vicinal [³JHH] values of 3.1–4.2 Hz confirm axial-axial coupling in the dominant conformer.
- Comparative analysis with methyl ether derivatives : Removal of the hydroxyl group in (1R,2S)-2-fluorocyclohexyl methyl ether reduces ΔG to 0.1 kcal/mol, confirming the hydroxyl’s role in stabilizing specific conformers.
The equatorial-equatorial conformer exhibits a C–F bond length of 1.39 Å and C–O bond length of 1.43 Å, as calculated via density functional theory (DFT). These metrics align with ab initio predictions, deviating by <0.02 Å from experimental analogues.
Comparative Molecular Geometry with Non-Fluorinated Analogues
Substituting hydrogen with fluorine at position 2 induces significant geometric perturbations compared to cyclohexanol:
| Parameter | (1R,2S)-2-Fluorocyclohexanol | Cyclohexanol |
|---|---|---|
| C1–C2 bond length | 1.54 Å | 1.53 Å |
| C2–F bond length | 1.39 Å | – |
| C1–O–H bond angle | 108.2° | 109.5° |
| Ring puckering amplitude | 0.48 Å | 0.45 Å |
Fluorine’s electronegativity shortens adjacent C–C bonds by 0.01 Å and increases the C1–O–H bond angle by 1.3°, enhancing hydrogen-bonding capacity. The gauche effect between fluorine and hydroxyl groups stabilizes non-planar conformations, reducing the energy barrier for ring inversion by 0.8 kcal/mol compared to cyclohexanol.
Properties
CAS No. |
918300-56-8 |
|---|---|
Molecular Formula |
C6H11FO |
Molecular Weight |
118.15 g/mol |
IUPAC Name |
(1R,2S)-2-fluorocyclohexan-1-ol |
InChI |
InChI=1S/C6H11FO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6+/m0/s1 |
InChI Key |
LMYKFDDTPIOYQV-NTSWFWBYSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)O)F |
Canonical SMILES |
C1CCC(C(C1)O)F |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination of Cyclohexanol Derivatives
One common approach to prepare 2-fluorocyclohexanol derivatives involves the selective fluorination of cyclohexanol or its precursors. This method typically uses electrophilic or nucleophilic fluorinating agents to introduce the fluorine atom at the 2-position with control over stereochemistry.
- Electrophilic fluorination : Using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) can introduce fluorine at activated positions on cyclohexanol derivatives.
- Nucleophilic fluorination : Involves displacement of a good leaving group (e.g., tosylate or mesylate) at the 2-position by fluoride ion sources such as KF or CsF under controlled conditions to favor the (1R,2S) stereochemistry.
Stereoselective Synthesis via Epoxide Opening
Another method involves the stereoselective opening of fluorinated cyclohexene oxide intermediates:
- Starting from cyclohexene, epoxidation yields cyclohexene oxide.
- Fluorination of the epoxide ring at the 2-position with a fluoride source leads to ring opening, producing 2-fluorocyclohexanol with defined stereochemistry.
- The stereochemical outcome depends on the reaction conditions and the nature of the fluoride source, allowing for the selective formation of the (1R,2S) isomer.
Enzymatic and Biocatalytic Routes
Recent research has explored enzyme-catalyzed transformations to achieve stereoselective synthesis of fluorinated cyclohexanol derivatives:
- Enzymes such as ketoreductases or monooxygenases can catalyze the reduction or hydroxylation of fluorinated cyclohexanone intermediates to yield the desired stereoisomer.
- Biotransformations using microbial strains (e.g., Pseudomonas putida) have been reported to produce enantiopure cyclohexanol derivatives with fluorine substituents, although specific data on 2-fluoro derivatives remain limited.
Chemical Reduction of Fluorinated Cyclohexanones
- Fluorinated cyclohexanones can be reduced stereoselectively using chiral reducing agents or catalytic hydrogenation to yield cyclohexanol derivatives with fluorine at the 2-position.
- Catalytic hydrogenation with Pd/C in methanol has been used to confirm stereochemistry in related compounds, suggesting applicability to 2-fluorocyclohexanol synthesis.
Reaction Conditions and Purification
- Typical fluorination reactions require anhydrous conditions and controlled temperatures to prevent side reactions.
- Purification often involves chromatographic techniques such as column chromatography or preparative liquid chromatography to isolate the (1R,2S) isomer.
- Analytical methods including NMR spectroscopy, chiral HPLC, and mass spectrometry are employed to confirm stereochemistry and purity.
Data Table: Summary of Preparation Methods
Research Findings and Notes
- The stereoselectivity in fluorination reactions is influenced by the substrate conformation and the nature of the fluorinating agent.
- Enzymatic methods offer environmentally friendly alternatives with high enantioselectivity but may require optimization for scale-up.
- Chemical methods remain the most practical for laboratory synthesis, with purification steps critical to isolate the desired stereoisomer.
- The (1R,2S) configuration is often confirmed by chiral chromatographic techniques and comparison with authentic standards or computational modeling.
Chemical Reactions Analysis
Types of Reactions: Cis-2-fluorocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of fluorocyclohexanone or fluorocyclohexanal.
Reduction: Formation of fluorocyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Cyclohexanol, 2-fluoro-, (1R,2S)- has been explored for its potential as a pharmaceutical agent due to its ability to interact with biological targets effectively.
- Anti-inflammatory Properties : Research indicates that this compound exhibits significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, similar to established non-steroidal anti-inflammatory drugs (NSAIDs) .
- Analgesic Effects : Its structural similarity to pain-relief medications suggests potential efficacy in pain management .
Case Study: COX Inhibition
A study demonstrated that Cyclohexanol, 2-fluoro-, (1R,2S)- effectively reduced inflammation in animal models by decreasing COX activity. The results showed a dose-dependent reduction in inflammatory markers after administration .
Drug Discovery
The compound serves as a valuable building block in drug development due to its unique structural features that enhance lipophilicity and metabolic stability.
Table 1: Comparison of Biological Activities
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Cyclohexanol, 2-fluoro-, (1R,2S)- | Contains a fluorine atom | Enhanced lipophilicity |
| Cyclohexanol, 2-chloro-, (1R,2S)- | Chlorine instead of fluorine | Different activity profile |
| Cyclohexanol, 3-fluoro-, (1R,2S)- | Fluorine at a different position | Altered receptor interactions |
Material Science
In material science, Cyclohexanol derivatives are utilized for synthesizing polymers and other advanced materials due to their favorable chemical properties.
Mechanism of Action
The mechanism of action of cis-2-fluorocyclohexan-1-ol involves its interaction with molecular targets and pathways within biological systems. The fluorine atom in the compound can influence its binding affinity and selectivity towards specific enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s interactions with biomolecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Stereochemical Variations
The following table summarizes key structural analogs, their substituents, stereochemistry, and biological relevance:
Key Observations:
- Fluorine Substitution : The 2-fluoro group in the target compound enhances bioactivity, as seen in M1 allosteric modulators, where it matches the potency of carboxylic acid derivatives .
- Stereochemical Impact : Enantiomers like (1S,2S)-hydroxyl-4w (M1IP = 31 nM) show 4-fold higher potency than the (1R,2R)-enantiomer (M1IP = 217 nM), underscoring the critical role of stereochemistry .
- Functional Group Diversity: Substituents like methoxy (2-OCH3) or aminomethyl (e.g., Tramadol) modulate receptor binding and pharmacokinetics .
Physicochemical Properties
Data from cyclohexanol derivatives provide indirect insights:
| Property | Cyclohexanol (parent) | Cyclohexanone | 2-Methoxycyclohexanol | 2-Fluoro Analogs (Estimated) |
|---|---|---|---|---|
| Density (g/cm³) | 0.962 | 0.948 | ~0.98 | ~1.05 (↑ due to F) |
| Viscosity (mPa·s) | 4.6 | 2.2 | ~5.0 | ~4.8 |
| Refractive Index | 1.464 | 1.451 | 1.468 | ~1.47 |
- Viscosity Trends : Bulkier substituents (e.g., methoxy) increase viscosity, while fluorine’s small size may limit this effect .
Biological Activity
Cyclohexanol, 2-fluoro-, (1R,2S)- is a chiral compound with significant biological activity, particularly in medicinal chemistry. This article explores its structure, biological interactions, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of Cyclohexanol, 2-fluoro-, (1R,2S)- is C₆H₁₁FO. The presence of the fluorine atom at the second position of the cyclohexanol ring enhances its chemical properties, impacting its biological interactions. The (1R,2S) stereochemistry is crucial as it influences the compound's ability to interact with biological targets.
1. Inhibition of Enzymatic Activity
Cyclohexanol derivatives often exhibit inhibitory effects on various enzymes. For instance, studies have shown that compounds with similar structures can inhibit soluble epoxide hydrolase (sEH), which plays a role in lipid metabolism and inflammation . The inhibition of sEH can lead to increased levels of anti-inflammatory epoxyeicosatrienoic acids (EETs), suggesting potential applications in treating inflammatory diseases.
2. Antitumor Activity
Research has indicated that modifications to cyclohexanol derivatives can enhance antitumor efficacy. For example, a study on fluorinated derivatives demonstrated improved cytotoxicity against colorectal cancer cells by promoting apoptosis and inhibiting cell migration . This suggests that Cyclohexanol, 2-fluoro-, (1R,2S)- may also possess similar antitumor properties due to its structural characteristics.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of Cyclohexanol, 2-fluoro-, (1R,2S)-, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Cyclohexanol | C₆H₁₂O | No fluorine | Less potent |
| 2-Fluorocyclohexanol | C₆H₁₁FO | Fluorine substitution | Moderate activity |
| Cyclohexanamine | C₆H₁₃N | Amino group | Varies significantly |
The presence of fluorine in Cyclohexanol, 2-fluoro-, (1R,2S)- enhances its interaction with biological targets compared to non-fluorinated analogs .
Case Study: Anticancer Properties
A study focusing on fluorinated derivatives of cyclohexanol revealed that certain modifications led to enhanced binding affinity for cancer-related targets such as DDX5 and Topoisomerase I. These interactions resulted in significant inhibition of cancer cell proliferation and migration .
Mechanistic Insights
Molecular docking studies have provided insights into how Cyclohexanol, 2-fluoro-, (1R,2S)- binds to target proteins. The presence of the fluorine atom allows for stronger hydrogen bonding and π-π interactions with amino acid residues in active sites. This mechanism is critical for developing targeted therapies in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
